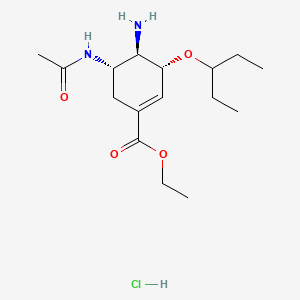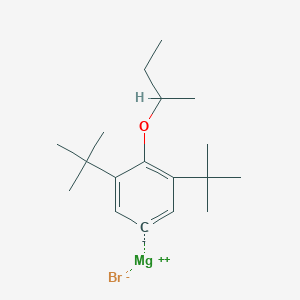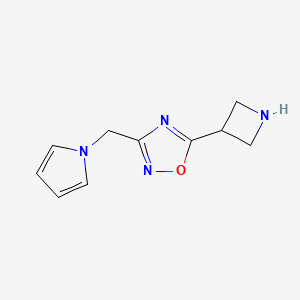
2-amino-3-(1H-benzimidazol-2-yl)-1-ethylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(1H-benzo[d]imidazol-2-yl)-1-ethylquinolin-4(1H)-one is a complex organic compound that features a quinoline core substituted with an amino group, a benzimidazole moiety, and an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1H-benzo[d]imidazol-2-yl)-1-ethylquinolin-4(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole moiety, which is then coupled with a quinoline derivative. The reaction conditions often involve the use of strong dehydrating agents such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is usually carried out under reflux conditions at elevated temperatures ranging from 140°C to 220°C .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(1H-benzo[d]imidazol-2-yl)-1-ethylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzimidazole moiety can be reduced to form corresponding amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically require the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroquinoline derivatives, while reduction of the benzimidazole moiety can produce various amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 2-Amino-3-(1H-benzo[d]imidazol-2-yl)-1-ethylquinolin-4(1H)-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it may induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylbenzimidazole: Similar in structure but lacks the quinoline core.
3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine: Contains a pyrazole ring instead of a quinoline ring.
4-(1H-benzo[d]imidazol-2-yl)aniline: Features an aniline group instead of a quinoline core.
Uniqueness
2-Amino-3-(1H-benzo[d]imidazol-2-yl)-1-ethylquinolin-4(1H)-one is unique due to its combination of a quinoline core with a benzimidazole moiety and an ethyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, its ability to inhibit certain enzymes and receptors is enhanced by the presence of both the quinoline and benzimidazole rings .
Propiedades
Fórmula molecular |
C18H16N4O |
|---|---|
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
2-amino-3-(1H-benzimidazol-2-yl)-1-ethylquinolin-4-one |
InChI |
InChI=1S/C18H16N4O/c1-2-22-14-10-6-3-7-11(14)16(23)15(17(22)19)18-20-12-8-4-5-9-13(12)21-18/h3-10H,2,19H2,1H3,(H,20,21) |
Clave InChI |
GMQPNNZLOSEVHK-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2C(=O)C(=C1N)C3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



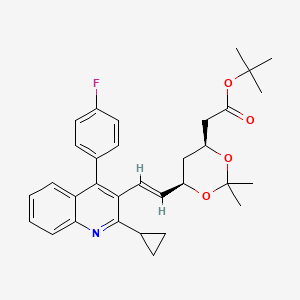
![5-((R)-2-Methoxy-2-oxo-1-(o-tolyl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide](/img/structure/B14885163.png)
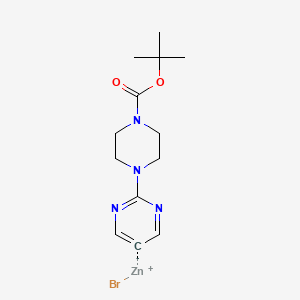
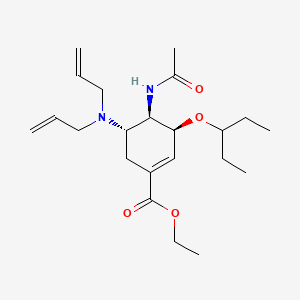

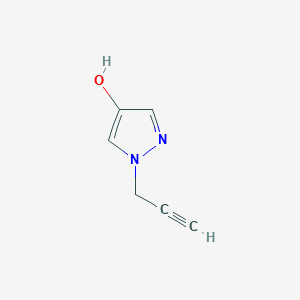

![3-{(E)-[(4-amino-3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B14885213.png)
